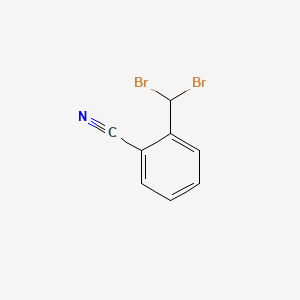

o-Cyanobenzal bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“o-Cyanobenzal bromide” is a chemical compound with the molecular formula C8H5Br2N . It is used in various chemical reactions and synthesis processes .

Synthesis Analysis

The synthesis of “o-Cyanobenzal bromide” can be achieved through various methods. One such method involves the asymmetric phase transfer catalyzed alkylation of a prochiral Gly derivative with o-cyano-benzyl bromide . The discovery of high-performance catalysts will evolve from trial-and-error to rational design .

Molecular Structure Analysis

The molecular structure of “o-Cyanobenzal bromide” consists of carbon ©, hydrogen (H), bromine (Br), and nitrogen (N) atoms . The exact structure can be determined using various analytical techniques such as NMR, IR, and X-ray crystallography.

Chemical Reactions Analysis

“o-Cyanobenzal bromide” can undergo various chemical reactions. For example, it can participate in photochemical benzylic brominations . Alkyl halides like “o-Cyanobenzal bromide” undergo both substitution and elimination reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “o-Cyanobenzal bromide” include its molecular weight, melting point, and solubility . These properties can influence its reactivity and behavior in chemical reactions.

Aplicaciones Científicas De Investigación

Synthesis of Bromobenzenes

o-Cyanobenzal bromide can be used in the synthesis of bromobenzenes . This process involves a novel Sandmeyer type reaction, which is relatively quick and possibly proceeds via a radical mechanism . Bromobenzenes are important precursors to a number of organometallic species, which are useful in the synthesis of natural products and pharmaceutically important compounds .

Photocatalytic Activity Enhancement

o-Cyanobenzal bromide can be used to enhance the photocatalytic activity of halide perovskite cesium bismuth bromide/hydrogen titanate heterostructures . This enhancement is particularly useful for benzyl alcohol oxidation . The presence of hydrogen titanate increases the oxidative properties, possibly by charge separation in the heterojunction, which facilitated the generation of superoxide and hydroxyl radicals .

Manufacturing of Pharmaceuticals

The photochemistry of bromine, which includes o-Cyanobenzal bromide, can be harnessed for the sustainable manufacturing of pharmaceuticals . This process involves the use of automated flow reactors to safely handle the highly toxic bromine .

Mecanismo De Acción

Target of Action

It’s known that bromide compounds often interact with various biological targets, including enzymes and receptors, altering their function .

Mode of Action

Bromide compounds typically act by binding to their targets and modulating their activity . The presence of the cyanobenzal group may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its effect.

Biochemical Pathways

Bromide compounds can influence various biochemical processes, including signal transduction pathways and enzymatic reactions .

Pharmacokinetics

Bromide compounds are generally well-absorbed and can distribute widely in the body .

Result of Action

Bromide compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of o-Cyanobenzal bromide. For instance, temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(dibromomethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKABDVLVSBGQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dibromomethyl)benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

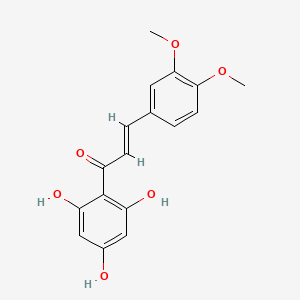

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)

![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)